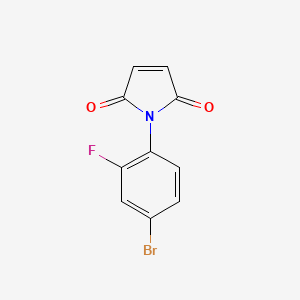

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline and maleic anhydride.

Reaction Conditions: The reaction is carried out in a suitable solvent such as acetic acid or ethanol under reflux conditions.

Cyclization: The intermediate product undergoes cyclization to form the pyrrole-2,5-dione ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The pyrrole-2,5-dione moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxygenated or hydrogenated products.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of pyrrole compounds, including 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione, exhibit promising antimicrobial properties. Studies have shown that modifications to the pyrrole structure can enhance activity against various bacterial strains and fungi. For instance, compounds derived from pyrrole have been synthesized and tested for their efficacy against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies have demonstrated that pyrrole derivatives can inhibit the growth of cancer cell lines. Research by Guiqing et al. (2014) specifically highlighted the effectiveness of certain pyrrole analogs against various cancer types, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Some derivatives have been shown to reduce inflammation in animal models, indicating that this compound may possess similar properties. The synthesis of related compounds has revealed varying degrees of anti-inflammatory activity, which could be explored further for therapeutic applications .

Synthesis and Characterization

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that include cyclization processes with substituted phenacyl bromides and amines. Recent studies have reported efficient methods for synthesizing this compound using environmentally friendly conditions, which enhances its appeal for research applications .

Characterization Methods

Characterization of the synthesized compound is crucial to confirm its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to analyze the compound's properties. For example, NMR data provides insights into the chemical environment of hydrogen atoms within the molecule, while IR spectra help identify functional groups present .

Material Science Applications

Polymeric Materials

In materials science, pyrrole derivatives are being explored for their potential use in creating conductive polymers. The incorporation of this compound into polymer matrices can enhance electrical conductivity and thermal stability, making it suitable for applications in electronic devices and sensors .

Nanocomposites

The compound can also be utilized in the development of nanocomposites where its unique chemical properties contribute to improved mechanical strength and thermal resistance. Research is ongoing to optimize formulations that incorporate this compound into nanostructured materials for advanced applications in electronics and energy storage systems .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Chien et al., 2008 | Anti-inflammatory Activity | Demonstrated significant reduction in inflammation using pyrrole derivatives. |

| Guiqing et al., 2014 | Antitumor Activity | Showed effective inhibition of cancer cell proliferation by pyrrole analogs. |

| Dinakaran et al., 2013 | Antimicrobial Activity | Reported promising antimicrobial effects against resistant bacterial strains with modified pyrroles. |

Mécanisme D'action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparaison Avec Des Composés Similaires

4-Bromo-2-fluorobiphenyl: This compound shares the bromine and fluorine substitution pattern but lacks the pyrrole-2,5-dione moiety.

4-Bromo-2-fluoroacetophenone: Similar in having bromine and fluorine atoms, but with an acetophenone group instead of the pyrrole-2,5-dione.

Uniqueness: 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione is unique due to the presence of the pyrrole-2,5-dione ring, which imparts distinct chemical and biological properties

Activité Biologique

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₅BrFNO₂

- CAS Number : 893614-85-2

- Melting Point : 97-98 °C

1. Antimicrobial Activity

Research indicates that pyrrole derivatives, including this compound, exhibit notable antimicrobial properties . A study on related pyrrole compounds demonstrated their effectiveness against various bacterial strains, with some derivatives showing Minimum Inhibitory Concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli . The halogen substituents in these compounds are believed to enhance their bioactivity.

2. Anticancer Potential

The compound has been investigated for its potential as an anticancer agent . Similar pyrrole-based compounds have shown the ability to inhibit the growth of cancer cell lines and tumors in vivo. These compounds interact with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2, suggesting a mechanism that could disrupt cancer cell proliferation .

3. Anti-inflammatory Properties

Pyrrole derivatives are also recognized for their anti-inflammatory activities . They may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines or by affecting cellular signaling mechanisms involved in inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Lipid Membranes : Studies suggest that this compound may intercalate into lipid bilayers, altering membrane properties and potentially disrupting cell function .

- Inhibition of Kinases : The ability to inhibit tyrosine kinases is a crucial feature of many pyrrole derivatives, which may lead to reduced signaling for cell growth and survival in cancer cells .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrrole derivatives, including those similar to this compound. The results indicated that compounds with bromine substituents exhibited significantly enhanced antibacterial activity compared to their non-brominated counterparts. The study highlighted the importance of the electronic nature of substituents in determining biological activity .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that certain pyrrole derivatives effectively inhibited the proliferation of human cancer cell lines. The mechanism involved binding to ATP-binding domains on key receptors like EGFR and VEGFR2, leading to altered signaling pathways associated with tumor growth .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

1-(4-bromo-2-fluorophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVMHIFRABEFJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)N2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.